An In-depth Technical Guide to DL-Alanine-2-D1: Chemical Properties and Applications
An In-depth Technical Guide to DL-Alanine-2-D1: Chemical Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
DL-Alanine-2-D1 is the isotopically labeled form of the non-essential amino acid DL-alanine, where the hydrogen atom at the alpha-carbon (C2) is replaced by a deuterium atom. This single substitution imparts unique properties to the molecule, making it an invaluable tool in a variety of scientific disciplines, particularly in metabolic research, mechanistic enzymology, and pharmaceutical development. This technical guide provides a comprehensive overview of the chemical properties of DL-Alanine-2-D1, detailed experimental contexts, and its applications in research.
Chemical Identity and Properties
DL-Alanine-2-D1 is a racemic mixture of D-Alanine-2-D1 and L-Alanine-2-D1. The presence of deuterium at the stereocenter provides a stable isotopic label that can be traced and distinguished from the naturally abundant protium (¹H) isotope.
Physicochemical Data
The following table summarizes the key chemical and physical properties of DL-Alanine-2-D1, with comparative data for the non-deuterated DL-Alanine where available.
| Property | DL-Alanine-2-D1 | DL-Alanine |
| Molecular Formula | C₃H₆DNO₂ | C₃H₇NO₂ |
| Molecular Weight | 90.10 g/mol | 89.09 g/mol |
| CAS Number | 31024-91-6 | 302-72-7 |
| Appearance | White solid / Crystalline powder | White crystalline powder |
| Melting Point | 314.5 °C (decomposes) (for L-Alanine) | ~295-297 °C (decomposes) |
| Solubility | Soluble in water | Soluble in water |
| Isotopic Purity | Typically ≥98 atom % D | Not Applicable |
Note: Some properties are listed for the L-enantiomer due to the availability of data. The properties of the DL-racemic mixture are expected to be similar.
Synthesis of DL-Alanine-2-D1
The synthesis of DL-Alanine-2-D1 typically involves the introduction of a deuterium atom at the α-position of alanine. Several methods can be employed, often involving a base-catalyzed exchange reaction in a deuterated solvent or stereoselective catalytic deuteration.
Experimental Protocol: General Approach for α-Deuteration
A common strategy for the stereoselective α-deuteration of L-alanine to yield deuterated D-alanine with an inversion of stereochemistry can be adapted for the synthesis of racemic DL-Alanine-2-D1.[1] This method utilizes a combination of an achiral dichloropyridoxal analogue and a chiral base.[1] For a racemic product, a non-chiral base would be used.
Materials:
-
DL-Alanine
-
Pyridoxal hydrochloride
-
A suitable base (e.g., sodium hydroxide)
-
Deuterium oxide (D₂O)
-
Catalyst (e.g., 5% Ru/C)[1]
Procedure:
-
DL-Alanine is dissolved in deuterium oxide (D₂O) under basic conditions.[1]
-
A catalyst, such as 5% Ru/C, is added to the solution.[1]
-
The mixture is heated under a hydrogen or deuterium atmosphere for a specified period (e.g., 12 hours at 70°C).
-
The progress of the deuteration is monitored by techniques such as NMR spectroscopy.
-
Upon completion, the catalyst is filtered off, and the product is isolated and purified, typically by recrystallization.
Applications in Research and Development
The primary utility of DL-Alanine-2-D1 lies in its application as a stable isotope tracer in metabolic studies and for investigating enzyme reaction mechanisms through the kinetic isotope effect.
Metabolic Tracing
Stable isotope tracers like DL-Alanine-2-D1 are powerful tools for elucidating metabolic pathways in vivo and in vitro. When introduced into a biological system, the deuterated alanine is metabolized alongside its non-deuterated counterpart. Analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy can then be used to track the fate of the deuterium label as it is incorporated into downstream metabolites.
Experimental Workflow: Tracing Alanine Metabolism
The following diagram illustrates a generalized workflow for a metabolic tracing experiment using DL-Alanine-2-D1 to study the Alanine-Glucose cycle.
